5-Fluoro-3-methylbenzene-1,2-diamine
Overview
Description
5-Fluoro-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, featuring both fluorine and methyl substituents along with two amino groups
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing this compound involves the nitration of 3-methylfluorobenzene, followed by reduction of the nitro group to an amino group.
Multistep Synthesis: Another approach involves a Friedel-Crafts acylation of 3-methylfluorobenzene, followed by conversion of the acyl group to an amine via a series of steps including nitration and reduction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as by converting the amino groups to hydroxylamines or other reduced forms using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylamines and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylbenzene-1,2-diamine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and amino groups can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
3-Methylbenzene-1,2-diamine: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
5-Fluoro-2-methylbenzene-1,2-diamine: Similar structure but with different positioning of the methyl group, leading to variations in chemical properties.
5-Fluoro-3-methylbenzene-1,4-diamine: Different positioning of the amino groups, which can influence its reactivity and applications.
Uniqueness: 5-Fluoro-3-methylbenzene-1,2-diamine is unique due to the specific positioning of its substituents, which can confer distinct chemical and biological properties. The presence of both fluorine and amino groups enhances its potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-3-methylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWMNWLDUNJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.